

The Pharmacogenomics of Acitretin Response in Psoriasis: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acitretin*

Cat. No.: *B1366449*

[Get Quote](#)

Abstract

Acitretin, a second-generation oral retinoid, is a key therapeutic agent for severe psoriasis. However, clinical response to **acitretin** is highly variable among patients. This variability is, in part, attributable to genetic factors that influence the drug's metabolism, transport, and mechanism of action. This technical guide provides an in-depth overview of the current state of knowledge on the pharmacogenomics of **acitretin** response in psoriasis patients. We summarize key genetic polymorphisms associated with treatment efficacy and adverse events, detail the experimental protocols used to identify these associations, and visualize the relevant biological pathways. This guide is intended for researchers, scientists, and drug development professionals working to advance personalized medicine in dermatology.

Introduction to Acitretin and its Mechanism of Action

Acitretin is a synthetic analog of retinoic acid and the active metabolite of etretinate.^[1] Its therapeutic effects in psoriasis are primarily attributed to its ability to normalize keratinocyte differentiation, reduce epidermal proliferation, and exert anti-inflammatory effects.^{[2][3]}

The molecular mechanism of **acitretin** involves its interaction with nuclear receptors. After oral administration, **acitretin** is metabolized and its metabolites bind to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).^[4] These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as

retinoic acid response elements (RAREs) in the promoter regions of target genes.[3] This binding modulates the transcription of genes involved in cellular differentiation, proliferation, and inflammation, thereby ameliorating the psoriatic phenotype.[2][4]

Pharmacogenomic Determinants of Acitretin Response

Genetic variations can significantly impact a patient's response to **acitretin**, affecting both efficacy and the likelihood of adverse events. The primary measure of efficacy in clinical trials is the Psoriasis Area and Severity Index (PASI), with a 75% reduction in the baseline PASI score (PASI 75) being a common benchmark for a good response.[4][5][6]

Several genes have been implicated in the pharmacogenomics of **acitretin** response, including those involved in immune regulation, angiogenesis, and drug metabolism and transport.

Human Leukocyte Antigen (HLA) System

The HLA system plays a crucial role in the immune-mediated pathogenesis of psoriasis. Specific HLA alleles have been associated with the response to **acitretin**.

- HLA-G: A 14-base pair insertion/deletion polymorphism in the HLA-G gene has been linked to **acitretin** response. A study by Borghi et al. found a significantly higher frequency of the DEL allele and the DEL/DEL genotype in patients who responded well to **acitretin** (achieved PASI 75 at week 16).[7][8]
- HLA-DQA1 and HLA-DQB1: A study in a Chinese population identified that the HLA-DQA10201 and HLA-DQB10202 alleles were independently associated with a better response to **acitretin** after 8 weeks of treatment.[9]

Vascular Endothelial Growth Factor (VEGF)

VEGF is a key regulator of angiogenesis, a process implicated in the development of psoriatic plaques. A polymorphism in the promoter region of the VEGF gene has been studied in relation to **acitretin** response.

- VEGF -460 T/C (rs833061): The TT genotype of this single nucleotide polymorphism (SNP) was found to be associated with non-response to oral **acitretin**, while the TC genotype was

associated with a significant response (PASI 75 at 3 months).[10][11] However, it is important to note that this finding was not replicated in a southern Chinese population.[11]

Other Genetic Loci

Whole-exome sequencing studies have identified additional candidate genes that may influence **acitretin** efficacy.

- CRB2 and ANKLE1: In a study of Chinese psoriasis patients, the CRB2 rs1105223 CC genotype and the ANKLE1 rs11086065 AG/GG genotypes were associated with a lack of response to **acitretin** after 8 weeks of treatment.[12]

Data Presentation

The following tables summarize the quantitative data from key pharmacogenomic studies on **acitretin** response in psoriasis.

Table 1: Genetic Polymorphisms and **Acitretin** Efficacy in Psoriasis

Gene	Polymorphism	Genotype/Allele	Association with Acitretin Response	Odds Ratio (OR) [95% CI]	p-value	Patient Population	Reference
HLA-G	14-bp ins/del	DEL allele	Better response (PASI 75 at 16 weeks)	Not Reported	<0.05	Italian	[7][8]
HLA-DQA1	0201	Presence of allele	Better response (at 8 weeks)	Not Reported	<0.05	Chinese	[9]
HLA-DQB1	0202	Presence of allele	Better response (at 8 weeks)	Not Reported	<0.05	Chinese	[9]
VEGF	-460 T/C (rs833061)	TC	Better response (PASI 75 at 3 months)	Not Reported	0.01	UK	[10][11]
VEGF	-460 T/C (rs833061)	TT	Non-response	Approx. 2-fold increased likelihood of non-response	<0.05	UK	[10]
CRB2	rs1105223 T>C	CC	Non-response	4.10 [1.46–	0.007	Chinese	[12]

			(at 8 weeks)	11.5]			
ANKLE1	rs110860 65 A>G	AG/GG	Non-response (at 8 weeks)	2.76 [1.42–5.37]	0.003	Chinese	[12]

Note: "Not Reported" indicates that the specific statistical measure was not provided in the cited abstract or review.

Acitretin Metabolism and Transport

The metabolism and transport of **acitretin** are complex processes that can be influenced by genetic factors, potentially affecting drug exposure and response.

Metabolism

Acitretin undergoes isomerization to its 13-cis-iso**acitretin** metabolite.[2] The drug and its metabolites are ultimately eliminated as glucuronide conjugates in the bile and urine.[2]

- Cytochrome P450 (CYP) Enzymes: While the specific CYP isozymes responsible for **acitretin** metabolism are not fully elucidated, the CYP26 family of enzymes is known to be involved in the metabolism of retinoic acid.[7] Further research is needed to determine the role of CYP polymorphisms in **acitretin** response.
- UDP-Glucuronosyltransferases (UGTs): Glucuronidation is a major pathway for the elimination of **acitretin**. [2] Studies have shown that **acitretin** can inhibit UGT1A9.[13] The impact of genetic polymorphisms in UGT genes on **acitretin** metabolism and clinical outcomes in psoriasis patients warrants further investigation.[10]

Transport

ATP-binding cassette (ABC) transporters are involved in the efflux of a wide range of drugs.

- ABCG2 (BCRP): The ABCG2 transporter, also known as breast cancer resistance protein (BCRP), is expressed in the liver and gastrointestinal tract and plays a role in drug disposition.[14] While common polymorphisms in the ABCG2 gene can affect the

pharmacokinetics of various drugs, its specific role in **acitretin** transport and response in psoriasis is an area of active research.[\[14\]](#)[\[15\]](#)

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacogenomic studies of **acitretin**.

Patient Cohort and Clinical Assessment

- Patient Selection: Studies typically enroll adult patients with moderate to severe plaque psoriasis who are candidates for systemic therapy with **acitretin**.[\[16\]](#)
- Treatment and Follow-up: Patients are treated with **acitretin**, often with a starting dose of 25-30 mg/day, for a specified period (e.g., 8 to 16 weeks).[\[7\]](#)[\[9\]](#)[\[16\]](#)
- Response Assessment: Treatment response is primarily assessed using the Psoriasis Area and Severity Index (PASI). A responder is commonly defined as a patient who achieves at least a 75% reduction in their baseline PASI score (PASI 75) at the end of the follow-up period.[\[7\]](#)

Genotyping Methodologies

Genomic DNA is extracted from peripheral blood samples using standard methods, such as phenol-chloroform extraction or commercially available DNA extraction kits.

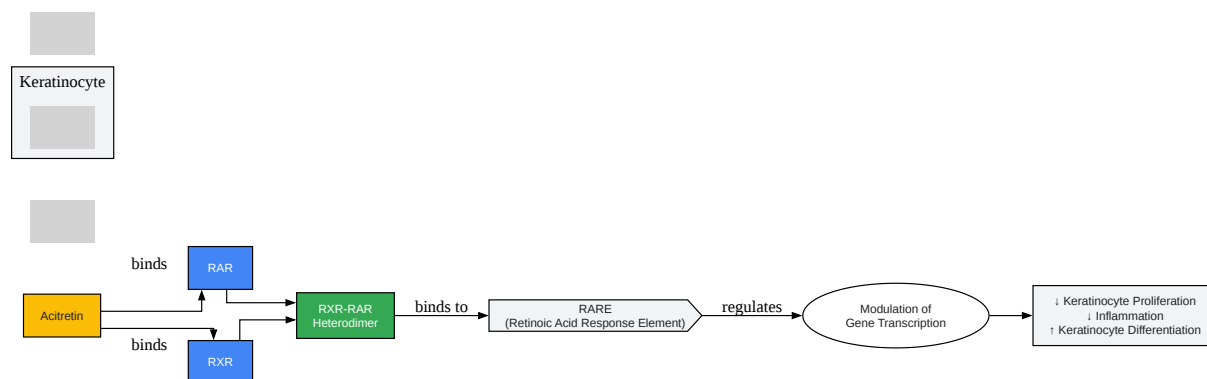
- PCR Amplification: The region of the HLA-G gene containing the 14-bp insertion/deletion polymorphism is amplified by polymerase chain reaction (PCR).
 - Forward Primer: 5'-GTGATGGGCTGTTTAAAGTGTACC-3'[\[5\]](#)
 - Reverse Primer: 5'-GGAAGGAATGCAGTTCAGCATGA-3'[\[5\]](#)
- Electrophoresis: The PCR products are separated by electrophoresis on a high-resolution gel (e.g., 12% polyacrylamide gel).[\[5\]](#)
- Genotype Determination: The presence of a 224 bp fragment indicates the insertion allele, while a 210 bp fragment indicates the deletion allele. Heterozygous individuals will show

both bands.[5]

- PCR Amplification: The polymorphic regions of the HLA-DQA1 and HLA-DQB1 genes are amplified using specific primers.
- Sequencing Reaction: The amplified PCR products are subjected to Sanger sequencing using fluorescently labeled dideoxynucleotides.
- Allele Identification: The resulting DNA sequences are analyzed and compared to known HLA allele databases to determine the specific alleles present in each patient.
- Library Preparation: Genomic DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.[9]
- Exome Capture: The library is hybridized to biotinylated probes that are complementary to the exonic regions of the genome. The captured exons are then isolated using streptavidin-coated magnetic beads.[9]
- Sequencing: The enriched exome library is sequenced using a next-generation sequencing platform.[17]
- Data Analysis: The sequencing data is aligned to a reference genome, and genetic variants (SNPs and indels) are identified. Statistical analyses are then performed to identify associations between these variants and the clinical response to **acitretin**. [18]

Visualization of Pathways and Workflows

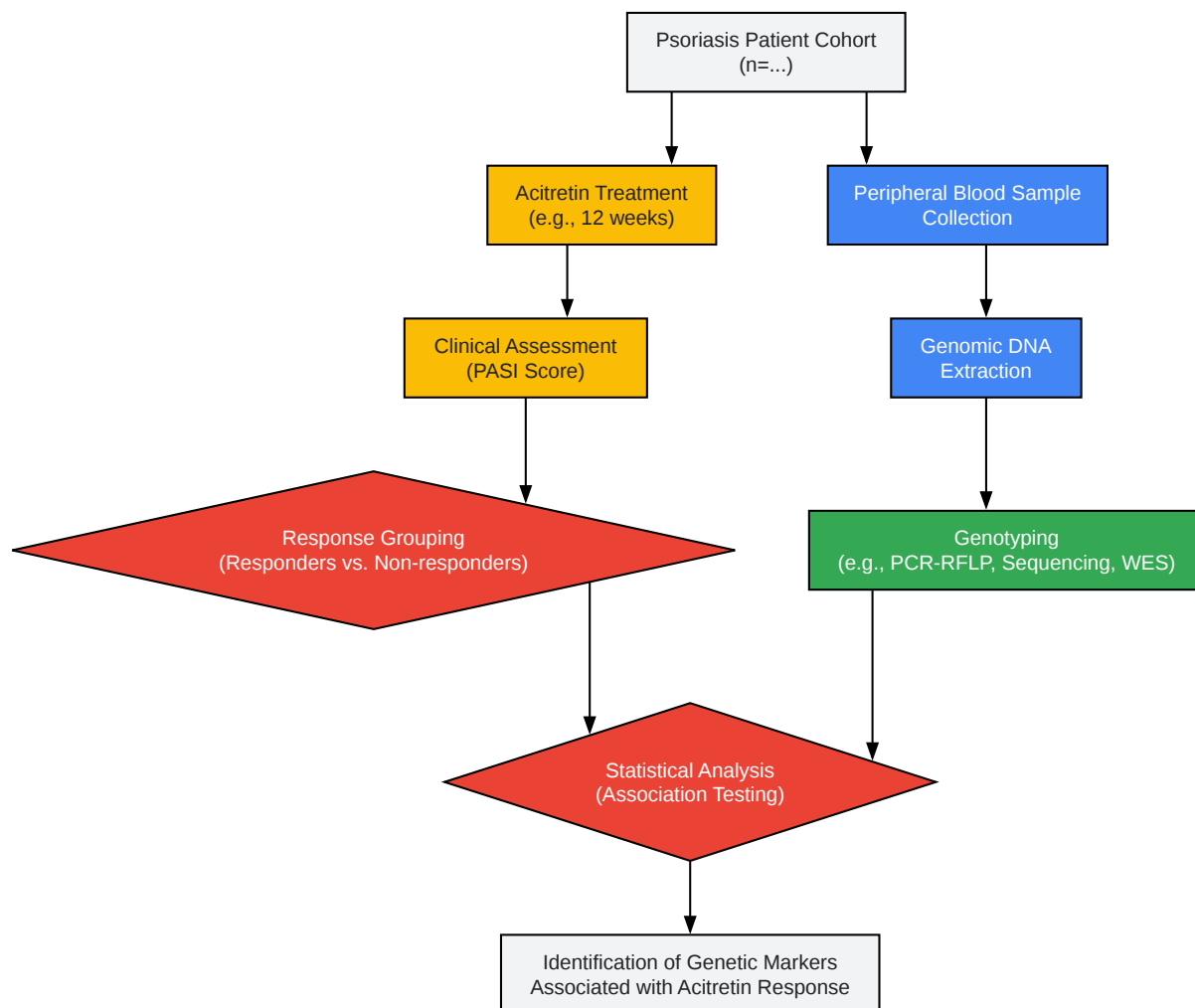
Acitretin Signaling Pathway



[Click to download full resolution via product page](#)

Caption: **Acitretin** signaling pathway in keratinocytes.

Experimental Workflow for Pharmacogenomic Analysis



[Click to download full resolution via product page](#)

Caption: General experimental workflow for pharmacogenomic studies of **acitretin**.

Conclusion and Future Directions

The pharmacogenomics of **acitretin** response in psoriasis is a rapidly evolving field. Current evidence points to the involvement of genetic variations in the HLA system, VEGF, and other

genes in modulating treatment outcomes. However, many of the existing studies are limited by small sample sizes and a lack of replication in diverse populations.

Future research should focus on:

- Large-scale genome-wide association studies (GWAS): To identify novel genetic markers associated with **acitretin** response.
- Functional studies: To elucidate the molecular mechanisms by which identified genetic variants influence drug efficacy and safety.
- Investigation of metabolizing enzymes and transporters: To better understand the role of pharmacokinetics in the variability of **acitretin** response.
- Development of predictive models: Integrating genetic and clinical factors to create algorithms that can predict a patient's likelihood of responding to **acitretin**.

By advancing our understanding of the pharmacogenomic landscape of **acitretin**, we can move closer to a personalized medicine approach for the treatment of psoriasis, optimizing therapeutic efficacy while minimizing adverse effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Whole-exome sequencing to study the underlying pathogenesis of psoriasis - Medical Conferences [conferences.medicom-publishers.com]
- 2. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Single nucleotide polymorphisms: rs833061, rs699947, and rs35569394, and the expression of the vascular endothelial growth factor gene in Moroccan patients with lung cancer [explorationpub.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. Role of 14-bp deletion/insertion polymorphism in exon 8 of the HLA-G gene in recurrent spontaneous abortion patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 8. mdpi.com [mdpi.com]
- 9. Whole Exome Sequencing and Library Preparation [genohub.com]
- 10. Genetic polymorphisms of UDP-glucuronosyltransferases and their functional significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ATP-Binding Cassette Transporters in the Clinical Implementation of Pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rs833061 and rs699947 on Promoter Gene of Vascular Endothelial Growth Factor (VEGF) and Associated Lung Cancer Susceptibility and Survival: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acitretin exhibits inhibitory effects towards UDP-glucuronosyltransferase (UGT)1A9-mediated 4-methylumbelliferone (4-MU) and propofol glucuronidation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacogenomic importance of ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PharmGKB summary: very important pharmacogene information for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Principles and Workflow of Whole Exome Sequencing - CD Genomics [cd-genomics.com]
- 18. Whole Exome Sequencing in Psoriasis Patients Contributes to Studies of Acitretin Treatment Difference - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacogenomics of Acitretin Response in Psoriasis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1366449#pharmacogenomics-of-acitretin-response-in-psoriasis-patients]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com